![molecular formula C27H31N2O3S+ B1225898 2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-[(4-tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone is an aromatic ketone.
Applications De Recherche Scientifique
Synthesis and Polymer Research
A study by Lu et al. (2014) explored the synthesis of poly(pyridine–imide)s using a monomer containing a pyridine heterocyclic group and a tert-butyl substituent, similar to the compound . These polymers showed good thermal stability and fluorescent properties, highlighting their potential use in materials science (Lu et al., 2014).
Catalysis and Polymerization
Research by Weberski et al. (2012) involved the synthesis of nickel(II) ethylene polymerization catalysts using tert-butyl-phenyl groups. The study demonstrated different polyethylenes' production, indicating the utility of these compounds in catalysis and polymerization processes (Weberski et al., 2012).
Organometallic Complexes
Chan et al. (2006) synthesized Zr(IV) complexes using a pyridine-bis(phenolate) moiety, related to the chemical structure of interest. These complexes showed excellent activity in ethylene polymerization, suggesting their application in creating novel organometallic complexes (Chan et al., 2006).
Drug Intermediate Synthesis
Asymmetric Synthesis
Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, which involved steps related to the compound of interest. This study highlights the compound's potential role in asymmetric synthesis and organic chemistry (Chung et al., 2005).
Hydrogenation Catalysis
A study by Magubane et al. (2017) involved compounds with structural similarities in catalyzing the transfer hydrogenation of ketones. This research could indicate potential applications in catalytic processes (Magubane et al., 2017).
Photoinduced Direct Oxidative Annulation
Research by Zhang et al. (2017) on photoinduced direct oxidative annulation involving compounds structurally similar to the one could hint at applications in photochemical reactions (Zhang et al., 2017).
Antimicrobial Activity
Wardkhan et al. (2008) synthesized compounds carrying a phenylthio moiety with observed antimicrobial activities. This suggests potential pharmaceutical applications for the specified compound (Wardkhan et al., 2008).
Pharmaceutical Metabolism
A study by Yoo et al. (2008) on the metabolism of a dipeptidyl peptidase-4 inhibitor, structurally related to the specified compound, offers insights into its potential role in pharmaceutical metabolism studies (Yoo et al., 2008).
Organic Synthesis
Zhu et al. (2003) reported a phosphine-catalyzed annulation synthesis involving compounds with structural similarities. This indicates potential applications in organic synthesis methodologies (Zhu et al., 2003).
Propriétés
Nom du produit |
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone |
|---|---|
Formule moléculaire |
C27H31N2O3S+ |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2-[2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C27H31N2O3S/c1-19-16-22(27(3,4)5)17-20(2)26(19)33-15-13-23-8-6-7-14-28(23)18-25(30)21-9-11-24(12-10-21)29(31)32/h6-12,14,16-17H,13,15,18H2,1-5H3/q+1 |
Clé InChI |
FCSPLBHOFZPWNK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1225815.png)
![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)
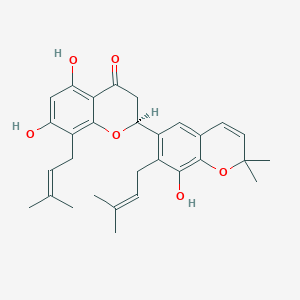
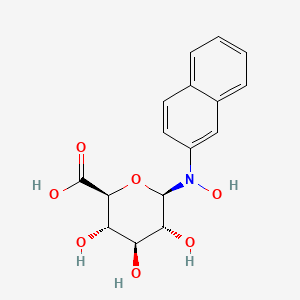


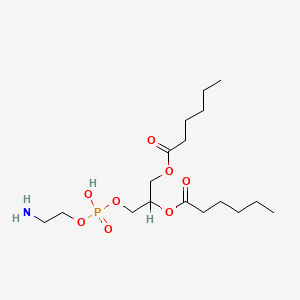
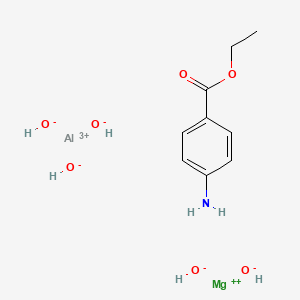

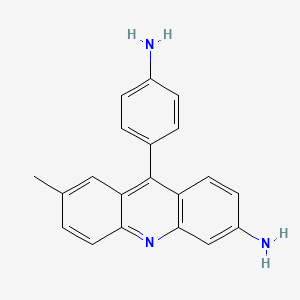

![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1225835.png)
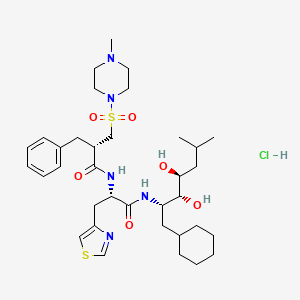
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-phenyl-2-thiazolyl)amino]benzenesulfonamide](/img/structure/B1225838.png)